Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)-

Chiral chromatography Enantiomeric purity Method validation

Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)-, also known as (R)-bakeprofen or (+)-bakeprofen (CAS 117852-24-1), is the dextrorotatory enantiomer of the 2-aryloxypropionic acid non-steroidal anti-inflammatory drug (NSAID) bakeprofen. Its molecular formula is C16H14O4 with a molecular weight of 270.28 g/mol, and it is structurally related to the 2-arylpropionic acid profen class (e.g., ibuprofen, ketoprofen) but distinguished by an ether linkage at the chiral center rather than a direct carbon-carbon bond.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 117852-24-1
Cat. No. B12711153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 2-(3-benzoylphenoxy)-, (2R)-
CAS117852-24-1
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1
InChIKeyYGXYIWJVXOILPG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: (R)-Bakeprofen (CAS 117852-24-1) – A Chiral Aryloxypropionic Acid NSAID Reference Standard


Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)-, also known as (R)-bakeprofen or (+)-bakeprofen (CAS 117852-24-1), is the dextrorotatory enantiomer of the 2-aryloxypropionic acid non-steroidal anti-inflammatory drug (NSAID) bakeprofen [1]. Its molecular formula is C16H14O4 with a molecular weight of 270.28 g/mol, and it is structurally related to the 2-arylpropionic acid profen class (e.g., ibuprofen, ketoprofen) but distinguished by an ether linkage at the chiral center rather than a direct carbon-carbon bond . The compound carries the FDA Unique Ingredient Identifier (UNII) S8NSU8PLQH and is catalogued as a distinct chiral entity separate from (S)-bakeprofen (UNII U1BP0YC6X8, CAS 117852-26-3) and racemic bakeprofen (UNII VMS3A207FA, CAS 117819-25-7) [2]. Notably, per ChEMBL, this specific enantiomer has not been reported in any publications and has not been used in any clinical trials, positioning it exclusively as a research reference compound rather than a clinically validated drug substance [3].

Why Racemic Bakeprofen or the (S)-Enantiomer Cannot Substitute for (R)-Bakeprofen in Chiral-Specific Applications


In the 2-aryloxypropionic acid NSAID class, stereochemistry governs pharmacological activity, metabolic fate, and analytical behavior [1]. For related profens such as ibuprofen, the (S)-enantiomer is the active COX inhibitor while the (R)-enantiomer undergoes unidirectional chiral inversion in vivo to the (S)-form, meaning the enantiomers are pharmacokinetically non-interchangeable [2]. Although the specific in vivo pharmacology of (R)-bakeprofen has not been published, the established class behavior dictates that enantiomeric purity is critical for any chiral-specific investigation—whether for enzyme inhibition studies, chiral separation method development, or procurement as an authentic chiral reference standard. Substituting racemic bakeprofen (CAS 117819-25-7) or (S)-bakeprofen (CAS 117852-26-3) would introduce the opposite enantiomer, confounding stereochemical interpretation and compromising the validity of any enantioselective assay. Furthermore, chromatographic evidence confirms that the (R)- and (S)-enantiomers are well resolved on commercial chiral stationary phases, with the (S)-enantiomer consistently eluting first, providing a validated analytical basis for enantiomeric identity verification .

Quantitative Differentiation Evidence for (R)-Bakeprofen (CAS 117852-24-1) Procurement Decision Support


Chiral Identity Authentication: Elution Order Differentiates (R)- from (S)-Bakeprofen on Chiralcel OD

On a Chiralcel OD column (cellulose tris-3,5-dimethylphenylcarbamate), the (S)-enantiomer of all tested 2-aryloxypropionic acids consistently elutes first, while the (R)-enantiomer elutes second . This elution order was confirmed using R-enriched samples of bakeprofen derivatives, providing a validated chromatographic method to distinguish and verify the identity of (R)-bakeprofen (CAS 117852-24-1) against its (S)-counterpart (CAS 117852-26-3). The separation is robust for this compound class and does not require time-consuming derivatization. The identification of (R)-bakeprofen via retention time and elution order on commercially available chiral stationary phases directly supports procurement decisions where authentic (R)-enantiomer identity must be analytically confirmed, differentiating it from racemic or (S)-enriched material .

Chiral chromatography Enantiomeric purity Method validation

Regulatory Identity: FDA UNII System Differentiates (R)-Bakeprofen as a Distinct Chiral Substance

The FDA Global Substance Registration System (GSRS) assigns a unique UNII code to each distinct molecular entity including stereoisomers [1]. (R)-Bakeprofen is assigned UNII S8NSU8PLQH, which is distinct from the (S)-enantiomer (UNII U1BP0YC6X8) and the racemate (UNII VMS3A207FA). This regulatory-level differentiation confirms that these three substances are not interchangeable under any regulatory or quality framework [1][2]. The (R)-enantiomer is specifically designated as 'BAKEPROFEN, (+)-' reflecting its dextrorotatory optical rotation, while the (S)-enantiomer is designated 'BAKEPROFEN, (-)-' [3]. This orthogonal identity verification via regulatory database cross-reference provides procurement-level assurance that the ordered substance matches the intended chiral entity.

Regulatory reference standard Chiral specification Pharmacopoeial identity

In Vivo Analgesic and Anti-inflammatory Activity of the 2-(m-Benzoylphenoxy)propionic Acid Pharmacophore: Patent-Derived Comparative Data Against Untreated Controls

US Patent US4277497 (Fromantin et al., Unicler) provides in vivo pharmacological data for 2-(m-benzoylphenoxy)propionic acid derivatives, which represent the core pharmacophore of bakeprofen [1]. In the phenylbenzoquinone writhing test (analgesic assay in Swiss strain mice), derivatives of this class demonstrated analgesic activity ranging from 64% to 98.5% at 1/10 of the oral LD50, and from 31% to 86% at 1/40 of the oral LD50 [1]. Anti-inflammatory activity measured by the carrageenin paw edema test in Wistar rats showed edema inhibition ranging from 17% to 62% at 1/10 of the oral LD50. Oral LD50 values for these derivatives ranged from 500 to 2000 mg/kg in mice [1]. These data establish the pharmacological activity of the bakeprofen scaffold. However, these results were obtained with racemic compounds and lysine salts; enantiomer-specific activity data for (R)-bakeprofen versus (S)-bakeprofen have not been published [2].

Analgesic activity Anti-inflammatory In vivo pharmacology

Absence of Published Pharmacological and Clinical Data for (R)-Bakeprofen: A Differentiating Factor for Research Procurement

Per ChEMBL and ZINC database records, (R)-bakeprofen (CAS 117852-24-1) has not been reported in any publications and has not been detected in any clinical trials [1]. This contrasts sharply with (R)-enantiomers of related profen NSAIDs such as (R)-ibuprofen and (R)-ketoprofen, for which extensive enantiomer-specific pharmacology, chiral inversion kinetics, and COX inhibition data (IC50 values) are well-documented in the primary literature [2][3]. For example, (R)-ibuprofen has been shown to undergo 53–65% unidirectional inversion to the active (S)-form in humans, a property that has been characterized quantitatively in multiple studies. The absence of analogous data for (R)-bakeprofen means that any procurement of this compound is inherently for primary chiral investigation—to generate, for the first time, the enantiomer-specific pharmacological, metabolic, or analytical data that do not exist [1].

Research reference standard Chiral tool compound Literature gap analysis

Recommended Research and Industrial Application Scenarios for (R)-Bakeprofen (CAS 117852-24-1)


Chiral HPLC Method Development and Enantiomeric Purity Validation

(R)-Bakeprofen serves as an authentic chiral reference standard for developing and validating enantioselective HPLC methods. The well-characterized elution order on Chiralcel OD (S before R) provides a benchmark for method calibration . Researchers establishing in-house chiral purity assays for aryloxypropionic acid NSAIDs can use (R)-bakeprofen as a positive identification standard to verify that their analytical system correctly resolves and identifies the later-eluting (R)-enantiomer, distinct from both the (S)-enantiomer (CAS 117852-26-3) and racemic material (CAS 117819-25-7).

De Novo Chiral Pharmacology Investigation of the 2-Aryloxypropionic Acid Scaffold

Given the complete absence of published enantiomer-specific pharmacological data for bakeprofen [1], (R)-bakeprofen is ideally positioned as a tool compound for primary research into the stereoselectivity of COX inhibition by 2-aryloxypropionic acids. Unlike (R)-ibuprofen or (R)-ketoprofen—where extensive chiral inversion and COX selectivity data already exist—(R)-bakeprofen offers an unexplored chiral phenotype. Researchers can use this compound to determine, for the first time, whether the ether-linked aryloxypropionic acid class follows the same (S)-selective COX inhibition pattern as the direct carbon-linked 2-arylpropionic acid profens, or whether the ether oxygen alters the chiral recognition by COX enzymes.

Regulatory Reference Standard Procurement for Chiral Substance Registration

The assignment of a dedicated FDA UNII (S8NSU8PLQH) to (R)-bakeprofen, distinct from the (S)-enantiomer and racemate, makes this compound relevant for pharmaceutical companies or reference standard manufacturers preparing regulatory submissions that require precise chiral substance identification [2]. In jurisdictions where bakeprofen or its derivatives may be under development, the availability of an analytically authenticated (R)-enantiomer reference standard is essential for meeting ICH Q6A specifications on chiral identity, enantiomeric impurity limits, and optical rotation specifications.

Structure-Activity Relationship (SAR) Studies Comparing Aryloxy vs. Arylalkanoic Acid NSAIDs

(R)-Bakeprofen is structurally distinct from (R)-ketoprofen (CAS 56105-81-8) in that the benzoylphenyl moiety is connected via an ether oxygen rather than a direct carbon-carbon bond. This single-atom difference—oxygen vs. methylene—provides a focused SAR probe for investigating how the ether linkage influences chiral recognition, COX binding, metabolic chiral inversion, and plasma protein binding relative to the well-characterized 2-arylpropionic acid series [3]. Procurement of (R)-bakeprofen alongside its (S)-enantiomer enables paired stereochemical comparison experiments that can isolate the contribution of the ether oxygen to pharmacological behavior.

Quote Request

Request a Quote for Propanoic acid, 2-(3-benzoylphenoxy)-, (2R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.